Piperidine vs. Pyrrolidine Terminal Amide: Impact on Molecular Weight, Lipophilicity, and Hydrogen-Bond Acceptor Count
The target compound features a six-membered piperidine ring at the ethanone terminus, whereas the closest commercially cataloged analog (CAS not available in non-excluded sources) bears a five-membered pyrrolidine ring . This ring expansion from pyrrolidine to piperidine increases the molecular weight by 14.03 Da (from 406.34 to 420.37 g/mol), adds one methylene unit contributing an estimated +0.5 to logP, and increases the number of rotatable bonds, which can significantly alter target binding kinetics and solubility . The piperidine nitrogen also exhibits a marginally higher pKa (~10.5 vs. ~10.3 for pyrrolidine), affecting protonation state at physiological pH and potentially influencing membrane permeability and off-target interactions [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 420.37 |
| Comparator Or Baseline | 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: 406.34 |
| Quantified Difference | +14.03 g/mol (3.5% increase) |
| Conditions | Calculated from molecular formula; pyrrolidine analog identified via structure-based search of chemical catalogs |
Why This Matters
A 14 Da molecular weight difference can be decisive in fragment-based screening or when optimizing ligand efficiency metrics (LE > 0.3), directly impacting procurement decisions for hit-to-lead programs.
- [1] PubChem. Computed pKa values for piperidine (CID 8082) and pyrrolidine (CID 31268). Accessed via pubchem.ncbi.nlm.nih.gov. View Source
